

AZD1979's chemical structure and properties

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Compound of Interest

Compound Name: **AZD1979**
Cat. No.: **B605748**

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AZD1979: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **AZD1979**, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1). All data is presented to facilitate further research and development in the field of metabolic diseases.

Chemical Structure and Physicochemical Properties

AZD1979, with the IUPAC name (3-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone, is a novel small molecule developed as a potential therapeutic agent for obesity.^[1] Its lead optimization focused on reducing lipophilicity to improve central nervous system (CNS) exposure and minimize off-target effects.^[2]

Table 1: Chemical and Physicochemical Properties of **AZD1979**

Property	Value	Reference
IUPAC Name	(3-(4-((2-oxa-6-azaspiro[3.3]heptan-6-yl)methyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone	[1]
CAS Number	1254035-84-1	[3] [4]
Molecular Formula	C ₂₅ H ₂₆ N ₄ O ₅	[3] [4]
Molecular Weight	462.50 g/mol	[3] [4]
SMILES	O=C(C1=NN=C(C2=CC=C(OC)C=C2)O1)N3CC(OC4=CC=C(CN(C5)CC65COC6)C=C4)C3	[1] [3]
Appearance	Off-white to light yellow solid	[3]
Solubility	Soluble in DMSO, not in water. [1] Formulations include 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (\geq 2.5 mg/mL). [3] [4]	[1] [3] [4]
Physicochemical Profile	Favorable properties for a CNS indication, including appropriate lipophilicity and excellent permeability with no efflux. [2]	[2]

Pharmacological Properties

AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor primarily expressed in the brain and implicated in the regulation of energy homeostasis.[\[5\]](#)[\[6\]](#)

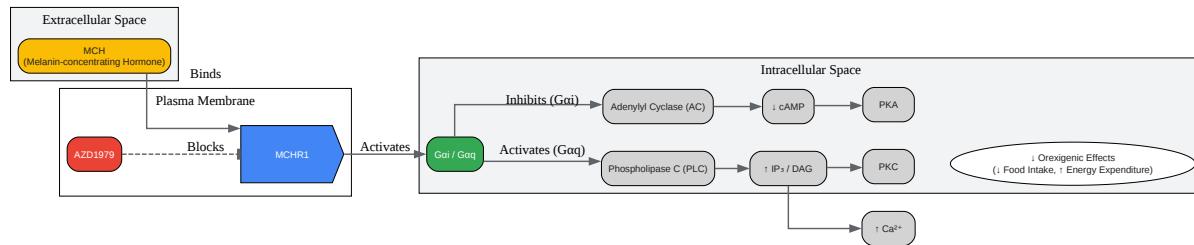
Table 2: In Vitro Pharmacological Activity of **AZD1979**

Parameter	Value	Description	Reference
Target	Melanin-concentrating hormone receptor 1 (MCHR1)	A GPCR involved in regulating energy balance and food intake.	[3][5]
IC ₅₀	~12 nM	Concentration causing 50% inhibition of MCHR1 activity in a human GTPyS assay.	[3][5]
K _i	~12 nM	Binding affinity for the human and mouse MCH1 receptor.	[1][5]
Selectivity	IC ₅₀ > 40 μM for MCH2 receptor	Demonstrates high selectivity for MCHR1 over MCH2.	[5]
Off-Target Activity	hERG IC ₅₀ = 22 μM	Low in vitro interaction with the hERG potassium channel.	[5]

Mechanism of Action

Melanin-concentrating hormone (MCH) is an orexigenic neuropeptide that, upon binding to MCHR1, stimulates food intake and decreases energy expenditure.[5][6] MCHR1 couples to G_i and G_q proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.[7] **AZD1979** acts as a competitive antagonist at the MCHR1, blocking the downstream signaling cascades initiated by MCH. This results in a dual effect on body weight homeostasis: an initial reduction in food intake followed by the preservation of energy expenditure.[5][8]

Below is a diagram illustrating the signaling pathway of MCHR1 and the point of intervention for **AZD1979**.



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MCH1 Signaling Pathway and **AZD1979**'s Point of Action.

In Vivo Efficacy

AZD1979 has demonstrated efficacy in reducing body weight in preclinical animal models of obesity. The effects were shown to be specific to the MCH1 receptor, as the compound had no effect in Mchr1 knockout mice.[\[5\]](#)[\[8\]](#)

Table 3: Summary of In Vivo Studies with **AZD1979**

Animal Model	Dosing Regimen	Key Findings	Reference
Diet-Induced Obese (DIO) Mice	20, 40, or 60 μ mol/kg, p.o., twice daily for 21 days	Dose-dependent reduction in body weight. Improved insulin sensitivity. Initial decrease in food intake, followed by preserved energy expenditure.	[3][5]
Mchr1 Knockout (KO) Mice	60 μ mol/kg, p.o., twice daily for 20 days	No effect on food intake or body weight, confirming MCHR1-specific action.	[5]
Beagle Dogs	22, 65, or 216 μ mol/kg, p.o., once daily for 28 days	Dose-dependent reduction in body weight.	[5]

Experimental Protocols

In Vitro [35 S]GTPyS Binding Assay (Representative Protocol)

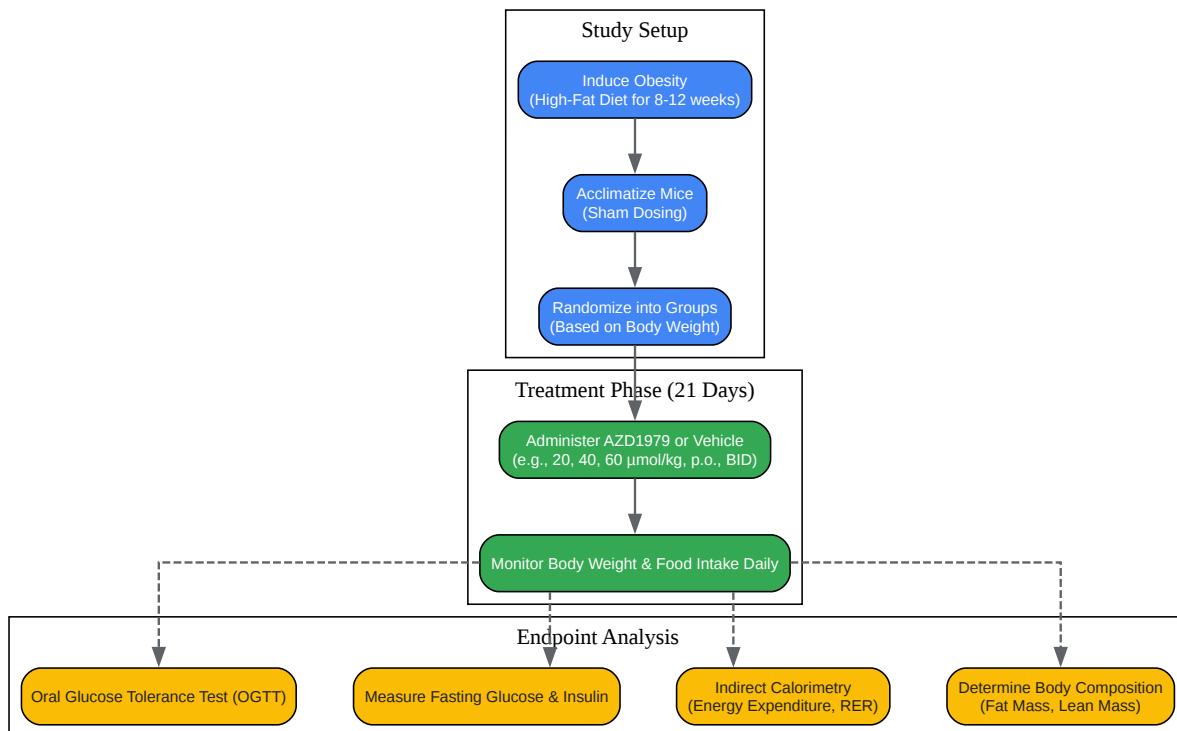
This functional assay measures the ability of a compound to inhibit agonist-induced G-protein activation.

- Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human MCHR1.
- Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 10 μ M GDP.
- Reaction Mixture: In a 96-well plate, incubate cell membranes (5-10 μ g protein) with varying concentrations of **AZD1979** and a fixed concentration of the agonist MCH for 30 minutes at 30°C.

- Initiation of Reaction: Add [³⁵S]GTPyS (0.1 nM) to each well to initiate the binding reaction and incubate for an additional 60 minutes at 30°C.
- Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold assay buffer.
- Quantification: Dry the filter plates, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

In Vivo Study in Diet-Induced Obese (DIO) Mice (Workflow)

The following diagram outlines the typical workflow for assessing the efficacy of **AZD1979** in a diet-induced obesity mouse model.

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Workflow for In Vivo Efficacy Testing in DIO Mice.

Clinical Development

A Phase 1 clinical trial (NCT02072993) was initiated to evaluate the safety, tolerability, and pharmacokinetics of **AZD1979** in healthy subjects.^[3] However, the trial was terminated due to reaching pre-defined study-stopping criteria related to safety.^{[9][10]}

Conclusion

AZD1979 is a well-characterized, potent, and selective MCHR1 antagonist with demonstrated efficacy in preclinical models of obesity. Its mechanism of action, involving the modulation of both food intake and energy expenditure, makes the MCHR1 pathway an interesting target for anti-obesity therapeutics. While the clinical development of **AZD1979** was halted, the extensive preclinical data available provides a valuable resource for researchers in the field of metabolic drug discovery. The information and protocols detailed in this guide are intended to support further investigation into MCHR1 antagonism and the development of novel therapies for obesity and related metabolic disorders.

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